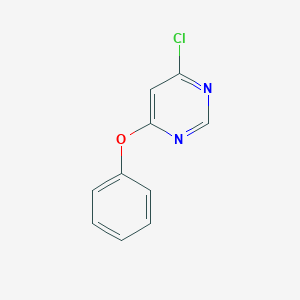

4-Phenoxy-6-chloropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-phenoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGWFZBIISKKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469124 | |

| Record name | 4-Phenoxy-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124041-00-5 | |

| Record name | 4-Phenoxy-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-phenoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Phenoxy-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxy-6-chloropyrimidine is a key heterocyclic intermediate with significant applications in medicinal chemistry and drug discovery. Its structural features, comprising a pyrimidine core functionalized with a reactive chlorine atom and a phenoxy group, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its potential role in targeting critical signaling pathways in drug development.

Core Properties of this compound

This compound, with the CAS Number 124041-00-5 , is a pyrimidine derivative that serves as a crucial building block in organic synthesis.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 124041-00-5 |

| Molecular Formula | C₁₀H₇ClN₂O |

| Molecular Weight | 206.63 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 33-35 °C |

| Boiling Point | 317.884 °C at 760 mmHg |

| Density | 1.304 g/cm³ |

| Solubility | Soluble in organic solvents such as hexane. |

| Storage Conditions | Store under inert gas (nitrogen or argon) at 2-8°C for optimal stability. |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the key precursor, 4,6-dichloropyrimidine, followed by a nucleophilic aromatic substitution reaction to introduce the phenoxy group.

Synthesis of 4,6-Dichloropyrimidine

A common method for the preparation of 4,6-dichloropyrimidine involves the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃).

Materials:

-

4,6-dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-diisopropylethylamine (DIPEA) or another suitable base

-

Inert solvent (e.g., toluene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4,6-dihydroxypyrimidine in an inert solvent such as toluene is prepared.

-

Phosphorus oxychloride is added to the suspension.

-

N,N-diisopropylethylamine is added dropwise to the reaction mixture, which is then heated to reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully quenched by pouring the mixture onto crushed ice.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4,6-dichloropyrimidine.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

The final step involves the nucleophilic aromatic substitution of one of the chlorine atoms in 4,6-dichloropyrimidine with a phenoxy group. This reaction is typically carried out in the presence of a base.

Materials:

-

4,6-dichloropyrimidine

-

Phenol

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of phenol in anhydrous DMF is prepared.

-

The solution is cooled in an ice bath, and sodium hydride is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.

-

A solution of 4,6-dichloropyrimidine in anhydrous DMF is then added dropwise to the reaction mixture at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC or HPLC.

-

Once the reaction is complete, it is carefully quenched by the addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude this compound is then purified by column chromatography on silica gel to afford the pure product.

Applications in Drug Development and Biological Activity

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules that act as kinase inhibitors. Derivatives of 4-phenoxy-pyrimidine have been investigated as potent inhibitors of key kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met).[2]

Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that are crucial for tumor growth, survival, and metastasis. A study on a series of 4-phenoxy-pyrimidine derivatives demonstrated that these compounds can exhibit significant anticancer activity.[2] For instance, one of the most promising compounds in the series showed excellent inhibitory activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).[2]

The mechanism of action for these compounds was found to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase in a dose-dependent manner.[2] This suggests that this compound can serve as a valuable starting point for the development of targeted cancer therapies.

Conclusion

This compound is a versatile and valuable chemical intermediate for researchers and professionals in the field of drug development. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of diverse molecular libraries. The demonstrated biological activity of its derivatives as potent kinase inhibitors highlights its potential in the discovery of novel therapeutics, particularly in the area of oncology. This guide provides the essential technical information to facilitate the effective use of this compound in research and development endeavors.

References

An In-depth Technical Guide to the Synthesis and Discovery of 4-Phenoxy-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 4-phenoxy-6-chloropyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to support research and development in the chemical and life sciences.

Introduction and Discovery

This compound is a heterocyclic compound that has garnered interest as a versatile building block in medicinal chemistry and materials science. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its utility as a chemical intermediate has led to its application in the synthesis of a variety of more complex molecules. The core structure, a pyrimidine ring substituted with a phenoxy and a chloro group, allows for diverse chemical modifications, making it a valuable scaffold for the development of targeted therapeutic agents and functional materials. Its applications are found in the synthesis of compounds for crop protection and in the development of new drugs.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 124041-00-5 |

| Molecular Formula | C₁₀H₇ClN₂O |

| Molecular Weight | 206.63 g/mol |

| Melting Point | 33-35 °C |

| Boiling Point | 317.884 °C at 760 mmHg |

| Density | 1.304 g/cm³ |

Table 1: Physicochemical properties of this compound.[1]

Synthesis of this compound

The primary and most established method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of the readily available starting material, 4,6-dichloropyrimidine, with a phenoxide source.

Synthesis of the Precursor: 4,6-Dichloropyrimidine

The necessary precursor, 4,6-dichloropyrimidine, is typically synthesized from 4,6-dihydroxypyrimidine through a chlorination reaction. A common and effective method involves the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-diisopropylethylamine to drive the reaction.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine

This protocol is based on established procedures for the chlorination of dihydroxypyrimidines.[2][3]

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine

-

Methylcyclohexane

-

Water

-

Aqueous potassium hydroxide solution

Procedure:

-

A mixture of phosphorus oxychloride and 4,6-dihydroxypyrimidine is warmed to 55-60 °C under a nitrogen atmosphere.

-

N,N-diisopropylethylamine is added at a rate that maintains the temperature around 74 °C.

-

The reaction mixture is then heated at 80 °C for 90 minutes.

-

Methylcyclohexane is added, and stirring is continued for an additional 15-20 minutes.

-

The hot reaction mixture is then extracted with methylcyclohexane.

-

The combined organic extracts are washed with water and dried, and the solvent is evaporated to yield 4,6-dichloropyrimidine.

Quantitative Data for 4,6-Dichloropyrimidine Synthesis

| Parameter | Value | Reference |

| Molar Ratio (4,6-dihydroxypyrimidine:POCl₃:Amine) | 1 : 2.2 : 2 | [2] |

| Reaction Temperature | 80-90 °C | [2] |

| Reaction Time | 90 minutes | [2] |

Table 2: Typical reaction parameters for the synthesis of 4,6-dichloropyrimidine.

Synthesis of this compound via Nucleophilic Aromatic Substitution

The synthesis of this compound is achieved by the reaction of 4,6-dichloropyrimidine with a phenoxide, typically sodium phenoxide, generated in situ from phenol and a base. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on analogous syntheses of phenoxy-pyrimidine derivatives.

Materials:

-

4,6-Dichloropyrimidine

-

Phenol

-

Sodium hydride (or another suitable base like potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of phenol in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.

-

A solution of 4,6-dichloropyrimidine in anhydrous DMF is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Visualization of Synthetic Pathways and Workflows

To illustrate the logical flow of the synthesis and purification processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic workflow for the preparation of 4,6-dichloropyrimidine.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. Available data includes ¹H NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the pyrimidine and phenoxy rings.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, C-Cl bond, and the aromatic C-H and C=C/C=N bonds.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (206.63 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its preparation from readily available starting materials via a robust nucleophilic aromatic substitution reaction makes it an accessible building block for the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. This guide provides the fundamental knowledge, including detailed synthetic protocols and key data, to facilitate further research and application of this important chemical entity.

References

Spectroscopic Characterization of 4-Phenoxy-6-chloropyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-phenoxy-6-chloropyrimidine, a key intermediate in medicinal chemistry and drug development. The following sections detail predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra. This information is intended to assist researchers and scientists in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar pyrimidine derivatives and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | H-2 (Pyrimidine ring) |

| ~7.5 - 7.2 | m | 5H | Phenyl-H |

| ~7.0 | s | 1H | H-5 (Pyrimidine ring) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-4 (Pyrimidine ring) |

| ~162 | C-6 (Pyrimidine ring) |

| ~160 | C-2 (Pyrimidine ring) |

| ~150 | C-ipso (Phenoxy) |

| ~130 | C-para (Phenoxy) |

| ~126 | C-meta (Phenoxy) |

| ~121 | C-ortho (Phenoxy) |

| ~110 | C-5 (Pyrimidine ring) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Strong | C=C and C=N stretching (aromatic rings) |

| ~1250-1200 | Strong | Aryl-O-C asymmetric stretch |

| ~1050-1000 | Medium | Aryl-O-C symmetric stretch |

| ~800-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 206/208 | ~100 / ~33 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 171 | Moderate | [M-Cl]⁺ |

| 113 | Moderate | [M-Phenoxy]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and Mass Spectra for a solid organic compound like this compound.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra involves the following steps[1][2]:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and transfer it to a clean, dry vial.[1] Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), and mix until the solid is completely dissolved.[1] If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: Acquire a standard 1D ¹H spectrum to determine the spectral width. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. For more detailed structural elucidation, 2D NMR experiments like COSY (Correlation Spectroscopy) can be performed.[1]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The thin solid film method is a common technique for obtaining the IR spectrum of a solid compound[3]:

-

Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[3]

-

Film Deposition: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]

-

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[3] The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

For a solid, non-volatile compound, a common mass spectrometry technique is Electrospray Ionization (ESI) coupled with a mass analyzer.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[4] Further dilute this solution to the low µg/mL or ng/mL range.[4]

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 4-Phenoxy-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 4-Phenoxy-6-chloropyrimidine, a molecule of interest in medicinal chemistry and materials science. By leveraging computational methods, researchers can gain deep insights into the electronic structure, reactivity, and spectroscopic characteristics of this compound, thereby accelerating the drug discovery and development process.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern chemical research. These methods allow for the accurate prediction of a wide range of molecular properties, from geometric parameters to electronic and spectroscopic data. For a molecule like this compound, understanding these properties is crucial for predicting its biological activity, metabolic stability, and potential interactions with biological targets.

Methodologies and Computational Protocols

A typical computational study of this compound involves several key steps, from the initial preparation of the molecular structure to the detailed analysis of its calculated properties.

Molecular Structure Optimization

The first step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through a geometry optimization procedure.

Experimental Protocol:

-

Initial Structure Generation: The initial 3D structure of this compound can be built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

-

Computational Method: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

-

Basis Set Selection: A basis set describes the atomic orbitals used in the calculation. The 6-311++G(d,p) basis set is often employed as it provides a good balance between accuracy and computational cost, including polarization and diffuse functions for a better description of electron distribution.

-

Optimization Algorithm: The optimization is typically performed using a gradient-based algorithm, such as the Berny algorithm, until a stationary point on the potential energy surface is found.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Simulating these spectra computationally can aid in the interpretation of experimental data.

Experimental Protocol:

-

Frequency Calculation: The vibrational frequencies and their corresponding intensities are calculated at the same level of theory and basis set used for the geometry optimization (e.g., B3LYP/6-311++G(d,p)).

-

Scaling Factors: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, it is common practice to scale the calculated frequencies using a scaling factor specific to the method and basis set used.[1]

-

Spectral Visualization: The calculated frequencies and intensities are used to generate simulated IR and Raman spectra, which can be directly compared with experimental spectra.

Electronic Properties Analysis

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions.

Experimental Protocol:

-

Molecular Orbital Calculation: The energies of the molecular orbitals are obtained from the output of the DFT calculation.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).[2]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying regions that are prone to electrophilic and nucleophilic attack.

Experimental Protocol:

-

MEP Calculation: The MEP is calculated from the optimized molecular geometry and the corresponding electron density.

-

Surface Visualization: The MEP is typically mapped onto the molecule's electron density surface. Different colors are used to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

Data Presentation

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N1 | Value | N1-C1-N2 | Value |

| C1-Cl1 | Value | C1-N2-C2 | Value |

| N2-C2 | Value | N2-C2-C3 | Value |

| C2-C3 | Value | C2-C3-C4 | Value |

| C3-C4 | Value | C3-C4-O1 | Value |

| C4-O1 | Value | C4-O1-C5 | Value |

| O1-C5 | Value | O1-C5-C6 | Value |

| ... | ... | ... | ... |

| (Note: Values are placeholders and would be populated with actual calculated data.) |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν1 | Value | Value | Value | Value | C-H stretch |

| ν2 | Value | Value | Value | Value | C=N stretch |

| ν3 | Value | Value | Value | Value | Ring breathing |

| ν4 | Value | Value | Value | Value | C-Cl stretch |

| ... | ... | ... | ... | ... | ... |

| (Note: Values are placeholders and would be populated with actual calculated data.) |

Table 3: Electronic Properties and Global Reactivity Descriptors

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

| (Note: Values are placeholders and would be populated with actual calculated data.) |

Visualization of Computational Workflow

A clear workflow diagram is essential for understanding the logical sequence of a computational chemistry project.

Caption: Workflow for quantum chemical calculations of this compound.

Conclusion

Quantum chemical calculations provide a powerful, non-invasive approach to characterizing the fundamental properties of this compound. The methodologies and protocols outlined in this guide offer a robust framework for researchers to investigate its molecular structure, stability, reactivity, and spectroscopic features. The insights gained from such studies are invaluable for guiding further experimental work and accelerating the development of new therapeutic agents and functional materials.

References

- 1. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantum Chemical Approaches to the Encapsulation of Parathion, Chlorpyrifos and Coumaphos by Armchair and Zigzag Boron Nitride Nanotubes Doped with Aluminum [mdpi.com]

Theoretical Insights into the Reactivity of 4-Phenoxy-6-chloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the reactivity of 4-phenoxy-6-chloropyrimidine, a key intermediate in the synthesis of various biologically active compounds. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, this paper extrapolates from established principles of pyrimidine chemistry and computational analyses of structurally related compounds to predict its reactivity profile. This document outlines the anticipated reaction mechanisms, proposes a detailed computational workflow for in-depth analysis, and presents hypothetical quantitative data to guide future experimental work. The content herein is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel pyrimidine-based therapeutics.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic functionalization of the pyrimidine ring is a critical aspect of drug design, enabling the modulation of a molecule's pharmacological properties. This compound serves as a versatile precursor, offering two distinct sites for nucleophilic substitution. Understanding the relative reactivity of the chloro and phenoxy groups is paramount for achieving regioselective synthesis and developing efficient reaction pathways.

This guide delves into the theoretical underpinnings of this compound's reactivity, primarily focusing on nucleophilic aromatic substitution (SNAr) reactions. We will explore the electronic characteristics of the pyrimidine ring that govern its susceptibility to nucleophilic attack and discuss the factors that influence the regioselectivity of such reactions.

Theoretical Reactivity Profile

The reactivity of this compound is dictated by the electron-deficient nature of the pyrimidine ring, which is further influenced by the electronic properties of its substituents. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, polarizing the carbon atoms and making them susceptible to nucleophilic attack.

The chlorine atom at the 6-position is an excellent leaving group, making this site a prime target for nucleophilic substitution. The phenoxy group at the 4-position is generally a poorer leaving group compared to chloride. Consequently, nucleophilic attack is expected to occur preferentially at the 6-position.

Proposed Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The generally accepted mechanism for nucleophilic substitution on chloropyrimidines is the SNAr pathway, which proceeds through a two-step addition-elimination process. This mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

A general workflow for a proposed theoretical study on this reaction is outlined below:

Figure 1: Proposed computational workflow for studying the SNAr reaction.

The reaction pathway for the nucleophilic substitution at the 6-position can be visualized as follows:

Figure 2: General SNAr mechanism at the 6-position.

Proposed Computational Methodology

To quantitatively assess the reactivity of this compound, a robust computational protocol is required. The following methodology, based on Density Functional Theory (DFT), is proposed as a standard approach for such investigations.[2]

3.1. Software: Gaussian 09 or 16 program package.[2]

3.2. Theoretical Model: The B3LYP functional with the 6-311G+(d,p) basis set is a commonly used and reliable method for geometry optimizations and frequency calculations of organic molecules.[2] For more accurate energy calculations, a higher-level theory, such as M06-2X with the def2-TZVP basis set, is recommended.[3][4]

3.3. Computational Steps:

-

Geometry Optimization: The initial structures of the reactant (this compound), the nucleophile, the Meisenheimer intermediate, and the product are optimized to their ground state geometries.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

-

Transition State Search: The transition state structure for the formation of the Meisenheimer complex is located using methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the reactant and the Meisenheimer intermediate on the potential energy surface.

-

Solvation Effects: The influence of the solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Data Analysis: The calculated energies are used to determine the activation energy (Ea) and the overall reaction energy (ΔE).

Predicted Reactivity and Quantitative Data

Based on the principles of SNAr reactions and studies on analogous pyrimidine systems, we can predict the relative reactivity of this compound with different nucleophiles. The following table summarizes the expected trends and provides hypothetical activation energies for illustrative purposes. These values are not derived from actual calculations on this compound but are based on established chemical principles.

| Nucleophile (Nu⁻) | Nucleophile Type | Expected Relative Reactivity | Hypothetical Activation Energy (kcal/mol) at C6 | Hypothetical Activation Energy (kcal/mol) at C4 |

| CH3O⁻ | Hard Nucleophile | High | 12-15 | 20-25 |

| CH3S⁻ | Soft Nucleophile | Very High | 10-13 | 18-23 |

| NH3 | Neutral Nucleophile | Moderate | 18-22 | 28-33 |

| (CH3)2NH | Neutral Nucleophile | Moderate-High | 16-20 | 26-31 |

Table 1: Predicted Reactivity of this compound with Various Nucleophiles.

The data in Table 1 suggests that soft nucleophiles like thiolates are expected to be more reactive than hard nucleophiles like alkoxides. Neutral nucleophiles, such as amines, are generally less reactive and may require higher temperatures to proceed at a reasonable rate. In all cases, substitution at the 6-position (displacement of chloride) is predicted to be significantly more favorable than at the 4-position (displacement of phenoxide).

Conclusion

This technical guide has provided a theoretical framework for understanding and predicting the reactivity of this compound. While direct experimental and computational data for this specific molecule is sparse, by extrapolating from the well-established chemistry of related pyrimidine derivatives, we can confidently predict that nucleophilic aromatic substitution will occur preferentially at the 6-position, with the chloride ion acting as the leaving group.

The proposed computational methodology offers a robust approach for obtaining quantitative insights into the reaction kinetics and thermodynamics. The hypothetical data presented herein serves as a preliminary guide for designing synthetic routes and optimizing reaction conditions. It is our hope that this document will stimulate further experimental and theoretical investigations into the rich chemistry of this compound and its derivatives, ultimately aiding in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Phenoxy-6-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxy-6-chloropyrimidine is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement through crystal structure analysis is fundamental for structure-based drug design, polymorph screening, and the prediction of its physicochemical properties. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure determination of this compound, targeted at researchers and professionals in the field. While a detailed crystallographic dataset for this compound is not publicly available within the searched scientific literature and databases, this guide outlines the standard experimental and computational procedures employed for such an analysis.

Introduction to this compound

This compound is a pyrimidine derivative featuring a phenoxy group at the 4-position and a chlorine atom at the 6-position.[1] Its molecular formula is C₁₀H₇ClN₂O, and it has a molecular weight of 206.63 g/mol .[1] This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. The presence of the pyrimidine core, a privileged scaffold in medicinal chemistry, makes it a valuable building block for the development of novel therapeutic agents. A precise understanding of its solid-state structure is crucial for elucidating intermolecular interactions that govern its packing and ultimately influence its material properties and biological activity.

Experimental Protocols for Crystal Structure Analysis

The definitive method for determining the crystal structure of a small molecule like this compound is single-crystal X-ray diffraction. The following sections detail the typical experimental workflow.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, leading to crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing a decrease in solubility and promoting crystal growth.

The choice of solvent and crystallization method is often determined empirically to obtain crystals of suitable size (typically 0.1-0.5 mm in each dimension) and quality (transparent and free of cracks or defects).

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage.

The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern on a detector. The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities. Modern diffractometers automate this process, controlling the crystal orientation and data acquisition.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

This initial model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters (describing atomic vibrations), and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various crystallographic R-factors.

Data Presentation

While specific experimental data for this compound is not available in the public domain, a typical crystallographic analysis would yield the following quantitative data, which would be presented in structured tables for clarity.

Table 1: Crystal Data and Structure Refinement Parameters for this compound (Hypothetical Data)

| Parameter | Value |

| Empirical formula | C₁₀H₇ClN₂O |

| Formula weight | 206.63 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXXX Å, α = 90° |

| b = Y.YYYY Å, β = YY.YY° | |

| c = Z.ZZZZ Å, γ = 90° | |

| Volume | VVVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD g/cm³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.XX x Y.YY x Z.ZZ mm |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.0XXX] |

| Completeness to theta = θθ.θθ° | 99.9 % |

| Absorption correction | Multi-scan |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | nnnn / 0 / ppp |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R₁ = 0.0XXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.WWWW |

| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Hypothetical Data)

| Bond | Length (Å) | Angle | Degrees (°) |

| Cl(1)-C(6) | 1.74(X) | N(1)-C(2)-N(3) | 12X.X(Y) |

| O(1)-C(4) | 1.35(X) | C(2)-N(3)-C(4) | 11X.X(Y) |

| O(1)-C(7) | 1.40(X) | N(3)-C(4)-C(5) | 12X.X(Y) |

| N(1)-C(2) | 1.33(X) | C(4)-C(5)-C(6) | 11X.X(Y) |

| N(1)-C(6) | 1.32(X) | C(5)-C(6)-N(1) | 12X.X(Y) |

| N(3)-C(2) | 1.34(X) | C(6)-N(1)-C(2) | 11X.X(Y) |

| N(3)-C(4) | 1.38(X) | C(4)-O(1)-C(7) | 11X.X(Y) |

| C(4)-C(5) | 1.39(X) | ... | ... |

| C(5)-C(6) | 1.38(X) | ||

| ... | ... |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

Caption: Experimental workflow for crystal structure analysis.

Molecular Structure

The diagram below shows the molecular structure of this compound with atom numbering.

Caption: Molecular structure of this compound.

Signaling Pathways and Logical Relationships

Currently, there is no specific, well-defined signaling pathway directly associated with this compound in the publicly available literature. As a chemical intermediate, its biological effects are realized through the final products synthesized from it. Should this molecule be identified as a bioactive compound itself, further studies would be required to elucidate its mechanism of action and any involved signaling pathways.

Conclusion

The crystal structure analysis of this compound is a critical step in its characterization, providing invaluable insights into its molecular geometry and intermolecular interactions. Although a detailed, publicly accessible crystal structure is not currently available, this guide has outlined the standard, rigorous experimental and computational protocols that would be employed in its determination. The methodologies described herein represent the gold standard in chemical crystallography and are essential for advancing our understanding of this and other important chemical entities in the fields of drug discovery and materials science. Researchers are encouraged to perform these analyses and deposit their findings in public databases to enrich the collective scientific knowledge.

References

Navigating the Solubility of 4-Phenoxy-6-chloropyrimidine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 4-phenoxy-6-chloropyrimidine, a key intermediate in the development of novel therapeutics and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, providing essential data, experimental protocols, and a logical framework for its application in synthesis.

Understanding the Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The presence of the phenoxy group, a relatively nonpolar aromatic ether, and the chloro-substituted pyrimidine ring suggests that this compound will exhibit favorable solubility in a range of common organic solvents. The polarity of the solvent will play a crucial role in its dissolution.

Table 1: Qualitative Solubility of Structurally Related Pyrimidine Derivatives

To provide a preliminary guide for solvent selection, the following table summarizes the qualitative solubility of similar chloropyrimidine derivatives. It is important to note that these are estimations, and experimental verification is crucial.

| Compound Name | Structure | Relevant Functional Groups | Reported Solubility |

| 4,6-Dichloropyrimidine | Pyrimidine, Chlorine | Two chloro groups | Soluble in 95% ethanol (50 mg/mL). |

| 2,4-Diamino-6-chloropyrimidine | Pyrimidine, Chlorine, Amino | Two amino groups, one chloro group | More soluble in organic solvents such as ethanol and methanol.[1] |

Based on these analogs, it is reasonable to anticipate that this compound will be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. Protic solvents like ethanol and methanol are also likely to be effective. Solubility in nonpolar solvents such as hexanes may be limited. Generally, the solubility of pyrimidine derivatives in organic solvents tends to increase with a rise in temperature.

Experimental Protocol for Solubility Determination

The following is a comprehensive, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at a constant, recorded temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. For added certainty, the supernatant can be centrifuged and the clear liquid used for analysis.

-

Filter the supernatant through a chemically compatible syringe filter into a volumetric flask.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).

-

Analyze the diluted solution using a pre-validated analytical method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in utilizing this compound, the following diagrams illustrate the experimental workflow for solubility determination and its logical application in research and development.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Role of this compound as a key intermediate in R&D.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a robust framework for researchers to proceed with its use. By understanding the qualitative solubility through structural analogies and employing the detailed experimental protocol, scientists can effectively determine the solubility in their specific solvent systems. The versatility of this compound as a chemical intermediate underscores its importance in the continued development of innovative pharmaceutical and agrochemical products. Experimental determination of its physicochemical properties, including solubility, is a critical step in unlocking its full potential.

References

The Chemical Stability and Degradation of 4-Phenoxy-6-chloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxy-6-chloropyrimidine is a key intermediate in the synthesis of various biologically active molecules. Understanding its chemical stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of resulting pharmaceutical products. This technical guide provides a comprehensive overview of the anticipated stability of this compound under various stress conditions and outlines detailed experimental protocols for its forced degradation studies. Proposed degradation pathways are presented, supported by the known reactivity of the chloropyrimidine scaffold. This document serves as a valuable resource for researchers involved in the development and handling of this important chemical entity.

Introduction

This compound belongs to the class of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The stability of such intermediates is a critical parameter that can influence the purity of the final active pharmaceutical ingredient (API), the formation of potentially toxic byproducts, and the overall shelf-life of the drug product. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2]

This guide will focus on the theoretical and practical aspects of the chemical stability and degradation of this compound, in line with the International Council for Harmonisation (ICH) guidelines.

Predicted Chemical Stability and Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions. The presence of a chloro substituent on the electron-deficient pyrimidine ring makes the C6 position susceptible to nucleophilic attack.

Hydrolytic Degradation

Hydrolysis is expected to be a primary degradation pathway for this compound. The chlorine atom at the 6-position is a good leaving group and can be displaced by a hydroxyl group upon reaction with water, particularly under acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of a ring nitrogen would further activate the pyrimidine ring towards nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a strong nucleophile, directly attacking the C6 position and displacing the chloride ion.

The primary degradation product of hydrolysis is expected to be 4-Phenoxy-pyrimidin-6-ol .

Oxidative Degradation

While the core pyrimidine and phenoxy rings are relatively stable to oxidation, forced conditions using strong oxidizing agents like hydrogen peroxide could potentially lead to the formation of N-oxides or hydroxylation of the aromatic rings.

Photolytic Degradation

Aromatic and heteroaromatic compounds can be susceptible to photodegradation. Exposure to UV or visible light may induce photochemical reactions, potentially leading to cleavage of the phenoxy group or reactions involving the pyrimidine ring.

Thermal Degradation

In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition may occur, potentially leading to the release of hydrogen chloride and other degradation products. A Safety Data Sheet for the compound indicates that thermal decomposition can lead to the release of irritating gases and vapours.

The following diagram illustrates the proposed primary degradation pathway via hydrolysis.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on established methodologies for forced degradation studies and are designed to assess the stability of this compound.[1][2]

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

Hydrolytic Stress

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute to a final concentration suitable for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Maintain the mixture at room temperature for a defined period (e.g., 8 hours).

-

Neutralize with an appropriate volume of 0.1 M HCl.

-

Dilute to a final concentration suitable for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Heat the mixture at a specified temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

-

Cool and dilute to a final concentration suitable for analysis.

-

Oxidative Stress

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Dilute to a final concentration suitable for analysis.

Photolytic Stress

-

Solution State:

-

Expose the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Solid State:

-

Spread a thin layer of the solid compound in a suitable transparent container.

-

Expose to the same light conditions as the solution state.

-

Thermal Stress (Solid State)

-

Place the solid compound in a controlled temperature oven.

-

Expose to a high temperature (e.g., 105 °C) for a defined period (e.g., 72 hours).

-

After exposure, dissolve the sample in a suitable solvent and dilute for analysis.

The following diagram outlines the general workflow for a forced degradation study.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate and quantify this compound from its potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for the identification and structural elucidation of unknown degradation products.

Data Presentation

The results of forced degradation studies should be summarized in a clear and concise manner. The following tables provide a template for presenting the quantitative data.

Table 1: Summary of Forced Degradation Results for this compound (Illustrative)

| Stress Condition | Parameters | % Degradation | Major Degradation Products (Proposed) |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | Data to be determined | 4-Phenoxy-pyrimidin-6-ol |

| Base Hydrolysis | 0.1 M NaOH, RT, 8 h | Data to be determined | 4-Phenoxy-pyrimidin-6-ol |

| Neutral Hydrolysis | Water, 80 °C, 48 h | Data to be determined | 4-Phenoxy-pyrimidin-6-ol |

| Oxidative | 3% H₂O₂, RT, 24 h | Data to be determined | To be identified |

| Photolytic (Solution) | 1.2 million lux h, 200 W h/m² | Data to be determined | To be identified |

| Photolytic (Solid) | 1.2 million lux h, 200 W h/m² | Data to be determined | To be identified |

| Thermal (Solid) | 105 °C, 72 h | Data to be determined | To be identified |

Table 2: Chromatographic Data of this compound and its Major Proposed Degradation Product (Illustrative)

| Compound | Retention Time (min) | Relative Retention Time |

| This compound | To be determined | 1.00 |

| 4-Phenoxy-pyrimidin-6-ol | To be determined | To be determined |

Conclusion

References

Thermochemical Properties of Substituted Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, forms the core scaffold of numerous biologically indispensable molecules, including the nucleobases cytosine, thymine, and uracil.[1] The functionalization of the pyrimidine ring with various substituent groups gives rise to a vast chemical space of derivatives with a wide spectrum of pharmacological activities, positioning them as privileged structures in drug discovery.[2][3] A thorough understanding of the thermochemical properties of these substituted pyrimidines is paramount for drug development, influencing crucial aspects such as compound stability, solubility, and receptor-binding affinity. This technical guide provides a comprehensive overview of the thermochemical properties of substituted pyrimidines, detailing experimental methodologies for their determination and exploring the implications of these properties in a therapeutic context.

Quantitative Thermochemical Data

The thermochemical properties of a compound, such as its enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and enthalpy of sublimation (ΔsubH°), provide a quantitative measure of its energetic landscape. This data is critical for predicting reaction spontaneity, equilibrium positions, and the stability of different substituted isomers. The following tables summarize key thermochemical data for a selection of substituted pyrimidines.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°m) for Selected Substituted Pyrimidines at 298.15 K

| Compound | Formula | State | ΔfH°m (kJ·mol⁻¹) | Method |

| 2-Aminopyrimidine | C₄H₅N₃ | cr | 45.3 ± 1.3 | Combustion Calorimetry |

| 2-Amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | cr | -307.91 ± 1.74 | Rotating Bomb Calorimetry |

| 2-Chloropyrimidine | C₄H₃ClN₂ | cr | 85.7 ± 1.5 | Rotating-bomb Combustion Calorimetry |

| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | cr | 52.8 ± 1.4 | Rotating-bomb Combustion Calorimetry |

| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | l | 17.3 ± 1.8 | Rotating-bomb Combustion Calorimetry |

| 2,4,5,6-Tetrachloropyrimidine | C₄Cl₄N₂ | cr | 18.9 ± 2.0 | Rotating-bomb Combustion Calorimetry |

| 2,4-Diamino-6-hydroxypyrimidine | C₄H₆N₄O | cr | - | - |

| 5-Aminouracil | C₄H₅N₃O₂ | cr | - | - |

cr = crystalline, l = liquid Data for 2-amino-4,6-dimethoxypyrimidine sourced from[4]. Data for chloropyrimidines sourced from[5].

Table 2: Enthalpy of Sublimation (ΔsubH°m) for Selected Substituted Pyrimidines at 298.15 K

| Compound | Formula | ΔsubH°m (kJ·mol⁻¹) | Method |

| 2-Chloropyrimidine | C₄H₃ClN₂ | 71.9 ± 0.8 | Calvet Microcalorimetry |

| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 80.4 ± 0.5 | Calvet Microcalorimetry |

| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 67.5 ± 0.4 (Vaporization) | Calvet Microcalorimetry |

| 2,4,5,6-Tetrachloropyrimidine | C₄Cl₄N₂ | 89.2 ± 0.6 | Calvet Microcalorimetry |

| 2,4-Diamino-6-hydroxypyrimidine | C₄H₆N₄O | 147.6 ± 0.2 | GS |

| 5-Aminouracil | C₄H₅N₃O₂ | 145.6 | LE |

Data for chloropyrimidines sourced from[5]. Data for 2,4-diamino-6-hydroxypyrimidine and 5-aminouracil sourced from[6][7].

Table 3: Other Thermochemical Data for Selected Substituted Pyrimidines

| Compound | Property | Value | Units |

| Pyrimidine | Vaporization Enthalpy | 41.0 ± 1.9 | kJ·mol⁻¹ |

| Thymidine | Molar Heat Capacity (C°p,m) | 608.3 ± 1.0 | J·K⁻¹·mol⁻¹ |

| Deoxycytidine | Molar Heat Capacity (C°p,m) | - | J·K⁻¹·mol⁻¹ |

Data for pyrimidine sourced from[8]. Data for thymidine sourced from[9].

Experimental Protocols

The accurate determination of thermochemical properties relies on precise and well-established experimental techniques. This section details the methodologies for key experiments cited in the study of substituted pyrimidines.

Rotating-Bomb Combustion Calorimetry for Enthalpy of Formation

Rotating-bomb calorimetry is a specialized technique used to determine the standard enthalpy of formation of solid and liquid organic compounds, particularly those containing elements like chlorine and sulfur.[5]

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The bomb is submerged in a known volume of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the energy of combustion can be calculated. For halogen-containing compounds, the bomb is rotated during and after combustion to ensure complete absorption of the acidic combustion products in a prepared solution.

Detailed Methodology:

-

Sample Preparation: A pellet of the solid sample (typically 0.5-1.0 g) is pressed and accurately weighed. Liquid samples are encapsulated in a combustible container of known energy of combustion.

-

Bomb Preparation: A small volume of a suitable solution (e.g., arsenious oxide solution for chlorine compounds) is placed in the bottom of the bomb to dissolve the combustion products. A platinum fuse wire is connected to the electrodes, with a cotton thread hanging down to touch the sample.

-

Assembly and Pressurization: The bomb is sealed and flushed with oxygen to remove nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a precisely known mass of water. The calorimeter lid, containing a stirrer, ignition wires, and a high-precision thermometer, is sealed.

-

Temperature Equilibration: The stirrer is started, and the temperature of the water is recorded at regular intervals until a steady rate of temperature change is observed (the initial drift).

-

Ignition and Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature is recorded at short intervals as it rises rapidly and then cools.

-

Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the contents are analyzed to determine the extent of reaction and to quantify any side products (e.g., nitric acid). The unburned fuse wire is also measured.

-

Calculation: The corrected temperature rise is used to calculate the energy of combustion. The standard enthalpy of formation is then derived using Hess's law, accounting for the heats of formation of the combustion products (CO₂, H₂O, HCl(aq), etc.).

Calvet Microcalorimetry for Enthalpy of Vaporization and Sublimation

Calvet microcalorimetry is a highly sensitive technique used to measure small heat effects, making it ideal for determining the enthalpies of phase transitions like vaporization and sublimation.[5][8]

Principle: A Calvet microcalorimeter measures the heat flow between the sample and a surrounding heat sink maintained at a constant temperature. The heat flow is detected by a series of thermocouples surrounding the sample cell. For enthalpy of sublimation/vaporization measurements, a known mass of the sample is dropped into the heated calorimeter cell, and the heat required to raise its temperature to the calorimeter temperature is measured. Subsequently, the cell is evacuated, and the endothermic heat flow associated with the phase transition is recorded.

Detailed Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and placed in a sample container.

-

Calorimeter Setup: The Calvet microcalorimeter is set to the desired experimental temperature. The sample is placed in a furnace above the calorimeter cell.

-

Drop and Equilibration: The sample is dropped into the measurement cell. The heat flow associated with the sample heating to the calorimeter temperature is recorded until the baseline is re-established.

-

Vaporization/Sublimation Measurement: The sample cell is evacuated to a high vacuum. The endothermic heat flow corresponding to the vaporization or sublimation of the sample is measured until the entire sample has transitioned to the gas phase and the baseline is stable.

-

Calibration: The instrument is calibrated by dissipating a known amount of electrical energy through a heater in the cell, allowing for the conversion of the measured signal to heat units.

-

Calculation: The enthalpy of vaporization or sublimation is calculated from the integrated area of the endothermic peak, the mass of the sample, and the calibration factor.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to study the thermal stability and decomposition of materials.[10][11]

Principle: A sample is placed on a precision balance within a furnace. The temperature of the furnace is programmed to increase at a constant rate, and the mass of the sample is continuously monitored. A plot of mass versus temperature (a thermogram) reveals the temperatures at which decomposition events occur and the magnitude of the mass loss.

Detailed Methodology:

-

Sample Preparation: A small, representative sample (typically 5-20 mg) is weighed into a tared TGA pan.

-

Instrument Setup: The desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions) is established at a specific flow rate. The temperature program is set, including the initial temperature, heating rate (e.g., 10 °C/min), and final temperature.

-

Measurement: The analysis is initiated, and the sample mass and temperature are recorded throughout the experiment.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature, and the percentage of mass lost at each stage. The derivative of the mass loss curve (DTG curve) can be used to better resolve overlapping decomposition events.[10]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2][12]

Principle: The sample and a reference (usually an empty pan) are heated or cooled at a controlled rate. The instrument measures the difference in the amount of heat required to maintain the sample and reference at the same temperature. This difference in heat flow is plotted against temperature. Endothermic events (like melting) result in an increase in heat flow to the sample, while exothermic events (like crystallization) result in a decrease.

Detailed Methodology:

-

Sample Preparation: A small amount of sample (typically 2-10 mg) is weighed into a DSC pan, which is then hermetically sealed.

-

Instrument Setup: The desired temperature program is set, including the initial temperature, heating and cooling rates (e.g., 10 °C/min), and final temperature. A purge gas (e.g., nitrogen) is used to maintain a controlled atmosphere.

-

Measurement: The analysis is initiated, and the differential heat flow is recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed to identify thermal events. For melting, the onset temperature and the peak temperature are determined. The area under the melting peak is integrated to calculate the enthalpy of fusion (heat of fusion).

Signaling Pathways and Experimental Workflows

The therapeutic utility of substituted pyrimidines often stems from their ability to modulate specific cellular signaling pathways implicated in disease.[13] Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that play crucial roles in cell growth, proliferation, and survival.[14] Understanding these pathways is essential for rational drug design and development.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and characterization of a novel pyrimidine-based kinase inhibitor typically follows a structured workflow.

Caption: A generalized experimental workflow for the discovery and development of pyrimidine-based kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and migration.[2] Dysregulation of this pathway is a hallmark of many cancers, making EGFR a key therapeutic target.

Caption: Simplified diagram of the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of protein kinases that control the progression of the cell cycle.[15] Inhibitors of CDKs can induce cell cycle arrest and are therefore attractive anticancer agents.

Caption: The role of CDK4/6 in the G1-S phase transition of the cell cycle and its inhibition by pyrimidine derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation.[1][13] Its aberrant activation is common in cancer, making it a target for therapeutic intervention.

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth, and a target for pyrimidine-based inhibitors.

Conclusion

The thermochemical properties of substituted pyrimidines are of fundamental importance in the fields of medicinal chemistry and drug development. A comprehensive understanding of these properties, obtained through rigorous experimental and computational methods, provides invaluable insights into the stability, reactivity, and biological activity of this versatile class of compounds. The ability to modulate key signaling pathways, such as those involving EGFR, CDKs, and PI3K, underscores the therapeutic potential of pyrimidine derivatives. Continued research in this area, focused on expanding the thermochemical database and elucidating structure-activity relationships, will undoubtedly pave the way for the rational design of novel and more effective pyrimidine-based therapeutics.

References

- 1. cusabio.com [cusabio.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 4. chempap.org [chempap.org]

- 5. researchgate.net [researchgate.net]

- 6. umsl.edu [umsl.edu]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Molecular Energetics Group [molenergetics.fc.ul.pt]

- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 10. subligeniusprint.com [subligeniusprint.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

A Historical Perspective on the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction